Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate
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Overview
Description
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of an isopropyl group, an ethoxy group, and two ethyl groups attached to a phenyl ring, along with a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diethylphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamate group to form the final product. The reaction conditions usually involve maintaining a temperature of around 0-5°C to ensure the stability of the intermediate and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also helps in reducing the risk of human error and improving the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes, thereby affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (4-ethoxy-3,5-dimethylphenyl)carbamate: This compound is similar in structure but has methyl groups instead of ethyl groups.
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)urea: This compound has a urea group instead of a carbamate group.
Uniqueness
Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to the presence of both ethoxy and diethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84971-54-0 |
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Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
propan-2-yl N-(4-ethoxy-3,5-diethylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-6-12-9-14(17-16(18)20-11(4)5)10-13(7-2)15(12)19-8-3/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
ZINNJSILAUFVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OCC)CC)NC(=O)OC(C)C |
Origin of Product |
United States |
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